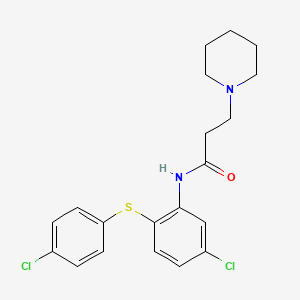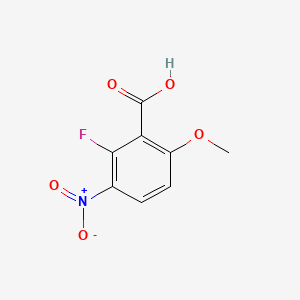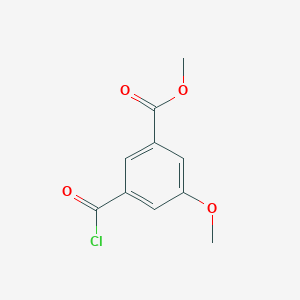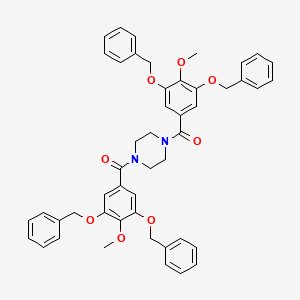
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methyl group, and a phenylurea moiety
Preparation Methods
The synthesis of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-hydroxy-3-methylcyclohexanone, is synthesized through the oxidation of 3-methylcyclohexanol.
Urea Derivative Formation: The cyclohexane derivative is then reacted with phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylurea moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Comparison with Similar Compounds
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea can be compared with similar compounds such as:
1-(4-Hydroxycyclohexyl)-3-phenylurea: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Hydroxy-3-methylphenyl)-3-phenylurea: Contains a phenyl ring instead of a cyclohexane ring, leading to different chemical and biological properties.
The presence of the cyclohexane ring and the specific substitution pattern in this compound makes it unique and potentially more versatile in various applications.
Properties
CAS No. |
55521-13-6 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methylcyclohexyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O2/c1-10-9-12(7-8-13(10)17)16-14(18)15-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9H2,1H3,(H2,15,16,18) |
InChI Key |
XUCPPNIJOBIHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1O)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)



![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)




